N-(2-phenoxypyrimidin-5-yl)-4-phenylbutanamide
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Overview
Description
N-(2-phenoxypyrimidin-5-yl)-4-phenylbutanamide is a synthetic organic compound that belongs to the class of amides It features a pyrimidine ring substituted with a phenoxy group at the 2-position and a phenylbutanamide moiety at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxypyrimidin-5-yl)-4-phenylbutanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate precursors such as 2-aminopyrimidine with phenol derivatives under controlled conditions.
Introduction of the Phenylbutanamide Moiety: The phenylbutanamide group can be introduced via an amide bond formation reaction. This can be achieved by reacting the pyrimidine derivative with 4-phenylbutanoic acid or its activated derivatives (e.g., acid chlorides or anhydrides) in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxypyrimidin-5-yl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidative conditions.
Reduction: The amide bond can be reduced to an amine under reductive conditions using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Oxidized derivatives of the phenyl and phenoxy groups.
Reduction: Corresponding amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-phenoxypyrimidin-5-yl)-4-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Chemical Biology: It can serve as a probe to study biological processes and pathways.
Pharmacology: The compound can be tested for its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
The mechanism of action of N-(2-phenoxypyrimidin-5-yl)-4-phenylbutanamide involves its interaction with specific molecular targets. The phenoxy and phenylbutanamide moieties may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage but have a pyridine ring instead of a pyrimidine ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but differ in the substitution pattern and functional groups.
Uniqueness
N-(2-phenoxypyrimidin-5-yl)-4-phenylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the phenoxy group and the phenylbutanamide moiety provides a unique scaffold for further functionalization and exploration in various applications.
Properties
IUPAC Name |
N-(2-phenoxypyrimidin-5-yl)-4-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(13-7-10-16-8-3-1-4-9-16)23-17-14-21-20(22-15-17)25-18-11-5-2-6-12-18/h1-6,8-9,11-12,14-15H,7,10,13H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKYPPIQQJLOEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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